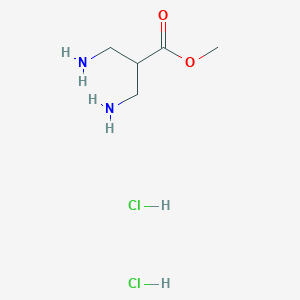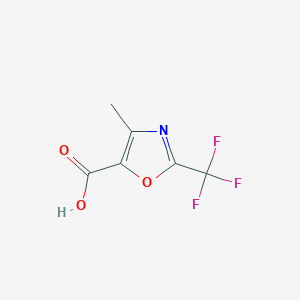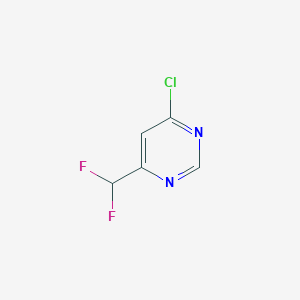
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone
Übersicht
Beschreibung
“1-(2-Chloro-3-fluoropyridin-4-YL)ethanone” is a chemical compound with the molecular formula C7H5ClFNO. It has a molecular weight of 173.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It should be stored at a temperature between 2-8°C . .Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 2-chloro-3-fluoropyridine-4-carboxylic acid and 2-chloro-3-fluoropyridine-4-carboxylic acid methyl ester. It has also been used in the synthesis of derivatives of 2-chloro-3-fluoropyridine, such as 2-chloro-3-fluoropyridine-4-sulfonamide and 2-chloro-3-fluoropyridine-4-sulfonyl chloride. Additionally, this compound has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone is not yet fully understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with other molecules in the environment. It is also believed that this compound may be able to interact with enzymes, resulting in changes in their activity. Additionally, this compound may be able to interact with receptors, resulting in changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to interact with various enzymes, resulting in changes in their activity. Additionally, this compound has been shown to interact with various receptors, resulting in changes in their activity. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone in laboratory experiments is its versatility. It can be used in a variety of synthesis and research applications, making it a useful tool for scientists. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has a strong odor and can be volatile, making it difficult to handle. Additionally, this compound can be toxic and flammable, making it important to use caution when handling the compound.
Zukünftige Richtungen
There are a number of potential future directions for 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone research. For example, further research could be conducted to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore its potential use in the synthesis of pharmaceuticals. Finally, further research could be conducted to explore its potential use in other scientific research applications, such as in the synthesis of other compounds.
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338 .
Eigenschaften
IUPAC Name |
1-(2-chloro-3-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGROSOJEGOSVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide](/img/structure/B1430805.png)
![6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1430806.png)


![(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl](/img/structure/B1430812.png)





![7-Methoxy-5-methylbenzo[B]thiophene](/img/structure/B1430821.png)


